BenchChemオンラインストアへようこそ!

N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

Physicochemical profiling Isomer comparison Medicinal chemistry

N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a synthetic, racemic 4,5-dihydro-1,3,4-thiadiazole derivative featuring a distinctive meta-benzyloxyphenyl substitution at the 5-position and N-acetyl protection at the 2- and 4-positions. It is cataloged as a screening compound (ID: Y510-2578) with a molecular weight of 369.44 g/mol and a calculated logP of 3.18.

Molecular Formula C19H19N3O3S
Molecular Weight 369.4 g/mol
Cat. No. B10890890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN(C(S1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)C
InChIInChI=1S/C19H19N3O3S/c1-13(23)20-19-21-22(14(2)24)18(26-19)16-9-6-10-17(11-16)25-12-15-7-4-3-5-8-15/h3-11,18H,12H2,1-2H3,(H,20,21,23)
InChIKeyMPNVXTMJGYETQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide – Compound Identity and Procurement Overview


N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a synthetic, racemic 4,5-dihydro-1,3,4-thiadiazole derivative featuring a distinctive meta-benzyloxyphenyl substitution at the 5-position and N-acetyl protection at the 2- and 4-positions . It is cataloged as a screening compound (ID: Y510-2578) with a molecular weight of 369.44 g/mol and a calculated logP of 3.18 . Its structure places it within a class of thiadiazole acetamides investigated for anticancer and antimicrobial potential, though publicly reported bioactivity data for this exact compound remains sparse [1].

Why N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide Cannot Be Readily Replaced by In-Class Analogs


Within the 1,3,4-thiadiazole acetamide chemotype, minor perturbations to the aryl substitution pattern profoundly alter both physicochemical and biological profiles. The target compound’s meta-benzyloxy orientation creates a distinct spatial and electronic environment compared to its para-substituted isomer , directly impacting lipophilicity (logD 3.14 vs. predicted differences for para analogs) and hydrogen-bonding topology . Literature on closely related N-(4-acetyl-5-aryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides demonstrates that cytotoxicity against Hela, MCF-7, and HT-29 cell lines is highly sensitive to the aryl substituent—only specific variants exhibit significant activity, while others are essentially inactive [1]. Generic substitution therefore risks loss of the precise property profile for which this compound is selected.

Quantitative Differentiation Evidence for N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide


Meta-Benzyloxy Substitution Confers Distinct Lipophilicity and Conformational Profile vs. Para-Benzyloxy Isomer

The target compound bears a 3-(benzyloxy)phenyl group (meta substitution), whereas the closest cataloged analog possesses a 4-(benzyloxy)phenyl group (para substitution) . The meta configuration alters the spatial trajectory of the benzyloxy moiety, affecting molecular shape, dipole moment, and intramolecular interactions. While directly measured logD values for the para isomer are not publicly available, the target compound exhibits a calculated logD of 3.138 and logP of 3.1844 . This meta-substitution pattern is expected to yield different membrane permeability and target-binding kinetics compared to the para analog.

Physicochemical profiling Isomer comparison Medicinal chemistry

Racemic Nature of the Dihydrothiadiazole Ring Introduces Stereochemical Complexity Absent in Fully Aromatic Thiadiazole Analogs

The target compound is explicitly reported as a RACEMIC MIXTURE due to the chiral center at the 5-position of the 4,5-dihydro-1,3,4-thiadiazole ring . In contrast, fully aromatic 1,3,4-thiadiazole analogs (e.g., N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)acetamides, compounds 3c–i in Ekrek et al. [1]) are planar and achiral at the corresponding position. This stereochemical feature provides opportunities for chiral resolution, enantioselective biological evaluation, and intellectual property differentiation that are unavailable with achiral aromatic thiadiazoles.

Stereochemistry 4,5-Dihydro-1,3,4-thiadiazole Crystallization

Physicochemical Property Set (logP, logD, PSA, HBA/HBD) Defines a Unique Oral Drug-Likeness Profile vs. Bulkier Analogs

The compound’s calculated physicochemical profile—logP 3.18, logD 3.14, polar surface area (PSA) 58.37 Ų, 7 hydrogen bond acceptors (HBA), and 1 hydrogen bond donor (HBD) —places it within favorable oral drug-likeness space (e.g., Veber rules: PSA < 140 Ų, rotatable bonds ≤ 10). Comparatively, the analogous N-{4-acetyl-5-[4-(benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide (C20H21N3O4S, MW 399.5) introduces an additional methoxy group, increasing both molecular weight and HBA count, which may reduce membrane permeability . The target compound’s single HBD and moderate PSA suggest better passive absorption potential than its more heavily substituted analogs.

Drug-likeness ADME prediction Physicochemical properties

Limited Public Bioactivity Data Necessitates Proprietary Screening; Class-Level Evidence Indicates Aryl-Dependent Cytotoxicity

Publicly available bioactivity data for this exact compound is absent from major databases. However, a closely related series of N-(4-acetyl-5-aryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamides (compounds 3a–b) was evaluated by MTT assay against HeLa cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines [1]. In that study, the naphthalen-2-yl analog (3b) exhibited significant activity, while the other aryl variant (3a) was not highlighted as active, demonstrating that aryl substituent identity is a critical determinant of cytotoxicity within this scaffold [1]. The meta-benzyloxyphenyl substituent present in the target compound represents an aryl variation not tested in this public dataset, presenting an opportunity for novel SAR exploration.

Cytotoxicity Cancer cell lines Structure-activity relationship

Recommended Application Scenarios for N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide


Focused Medicinal Chemistry SAR Expansion Around 4,5-Dihydro-1,3,4-Thiadiazole Acetamides

Procure this compound as a key SAR probe to explore the effect of meta-benzyloxy substitution on anticancer activity within the 4,5-dihydro-1,3,4-thiadiazole acetamide scaffold. Because Ekrek et al. (2022) demonstrated that aryl identity dictates cytotoxicity against HeLa, MCF-7, and HT-29 lines [1], testing this meta-benzyloxyphenyl variant will fill a gap in the published SAR landscape and may reveal potent activity that was not captured by the limited set of aryl groups previously evaluated.

Chiral Resolution and Enantiomer-Specific Biological Profiling

The compound is supplied as a racemic mixture . Utilize chiral chromatographic methods to separate the enantiomers and independently assess their cytotoxicity, target engagement, or antimicrobial activity. This approach may yield enantiomer-specific IP and a differentiated biological profile compared to achiral, fully aromatic thiadiazole acetamides such as compounds 3c–i in the Ekrek et al. series [1].

Physicochemical Benchmarking for Oral Bioavailability Optimization

With a logD of 3.14, PSA of 58.37 Ų, and only one HBD , this compound occupies a favorable quadrant of oral drug-likeness space. Use it as a reference standard to benchmark permeability and solubility against higher-MW 4,5-dihydro-1,3,4-thiadiazole analogs (e.g., the 3-methoxy-4-benzyloxy or 3,4-bis(benzyloxy) variants). Its lower molecular weight and HBA count predict superior passive absorption, making it a valuable comparator in ADME screening cascades.

Antimicrobial or Antifungal Screening Based on Thiadiazole Chemotype Precedent

Given the established antimicrobial properties reported for closely related 4-(benzyloxy)phenyl thiadiazole acetamides and the broader literature on thiadiazole-containing antimicrobials, this compound is a rational candidate for inclusion in antimicrobial screening panels. Its unique meta-benzyloxy pharmacophore may confer differential selectivity against bacterial or fungal strains compared to the para-substituted isomer.

Quote Request

Request a Quote for N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.